

A Comprehensive Technical Guide to the Preclinical Safety and Toxicology of Co-Codaprin

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Compound of Interest

Compound Name: *co-Codaprin*

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This document provides an in-depth analysis of the preclinical safety and toxicology profile of **co-codaprin**, a widely used combination analgesic. **Co-codaprin** consists of two active pharmaceutical ingredients: codeine phosphate, a mild opioid analgesic, and aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The preclinical assessment of such combination products relies heavily on the toxicological profiles of its individual components, as well as potential synergistic or additive effects. This guide synthesizes available nonclinical data to present a comprehensive overview for the scientific community.

Executive Summary

The preclinical toxicological profile of **co-codaprin** is a composite of the known effects of its constituents, codeine and aspirin. For codeine, the primary concerns are related to its opioid activity, including central nervous system (CNS) and respiratory depression, and the potential for physical dependence.^[1] For aspirin, the main toxicities observed in preclinical studies include gastrointestinal damage and significant developmental and reproductive effects, particularly teratogenicity in rodent models.^{[2][3][4]} Genotoxicity and carcinogenicity studies for both compounds have generally not revealed significant cause for concern at therapeutic-relevant exposures.^{[1][2]} This guide will detail the specific findings from acute, repeat-dose, genetic, and developmental toxicology studies for each component.

Toxicology of Codeine Phosphate

Codeine is an opioid receptor agonist primarily used for its analgesic and antitussive properties.^{[5][6]} Its effects are largely mediated by its conversion to morphine via the cytochrome P450 2D6 (CYP2D6) enzyme.^{[7][8]}

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. For codeine, acute toxicity is characterized by classic opioid-related symptoms. The median lethal dose (LD50) varies by species and administration route.

Table 1: Acute Toxicity of Codeine (LD50 Values)

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Oral	256	(Eddy et al., 1968) via ^[9]
Mouse	Intravenous	96	(Eddy et al., 1968) via ^[9]
Mouse	Subcutaneous	237	(Eddy et al., 1968) via ^[9]
Rat	Oral	427	(Eddy et al., 1968) via ^[9]
Rat	Subcutaneous	253	(Eddy et al., 1968) via ^[9]

Note: Data is based on historical publications as cited in regulatory submissions.

Repeat-Dose Toxicity

Repeat-dose studies evaluate the effects of longer-term exposure. Studies conducted by the National Toxicology Program (NTP) provide key insights into the chronic effects of codeine.

Table 2: Summary of Key Repeat-Dose Toxicity Studies with Codeine

Study Duration	Species / Strain	Key Findings & Target Organs	NOAEL / LOAEL	Reference
14-Day Study	F344/N Rats	Mortalities and decreased body weight at high doses.	-	NTP (1996) via[10]
14-Day Study	B6C3F1 Mice	Decreased body weight at the highest dose (12,500 ppm).	-	NTP (1996) via[10]
13-Week Study	F344/N Rats	Testicular degeneration, lymphoid depletion (thymus), forestomach hyperplasia.	-	NTP (1996) via[10]
104-Week Study	Rats & Mice	No evidence of carcinogenic activity.	-	NTP (1996) via[9]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Specific values were not detailed in the provided search results.

Genotoxicity

A standard battery of tests is used to assess the potential for a compound to damage genetic material.

- Ames Test: Codeine was not mutagenic in the Salmonella typhimurium (Ames) assay.[1][10]
- In Vitro Chromosomal Aberration: Codeine was found to be clastogenic (cause chromosomal aberrations) in cultured mammalian lymphocytes, but only in the presence of metabolic activation.[10]

- **In Vivo Assays:** In vivo studies in rats, including the micronucleus test and DNA damage assays (in liver, stomach, and blood), were negative.^[10] This suggests the positive in vitro findings may not be toxicologically significant under physiological conditions.^[10]

Carcinogenicity

Long-term (104-week) studies in rats and mice administered codeine in their feed showed no evidence of carcinogenic activity.^{[1][9]} However, in mice, an increase in thyroid gland follicular cell hyperplasia was noted.^[1]

Reproductive and Developmental Toxicology

- **Fertility:** Induction of physical dependence on codeine has been demonstrated in male Sprague-Dawley rats.^[1]
- **Embryofetal Development:** Codeine has demonstrated embryotoxic effects in rats and developmental toxicity in mice, including an increased number of fetal resorptions.^{[1][11]} It was not found to be teratogenic in rabbits.^[1]

Toxicology of Aspirin (Acetylsalicylic Acid)

Aspirin is an irreversible inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, which blocks the synthesis of prostaglandins.

Acute and Repeat-Dose Toxicity

The most common adverse effects associated with aspirin are gastrointestinal, including abdominal pain, gastritis, and occult bleeding.^[2] In repeat-dose animal studies, the primary target organ is the gastrointestinal tract.

Genotoxicity

- **Ames Test:** Aspirin was not mutagenic in the Ames assay.^[2]
- **In Vitro Chromosomal Aberration:** Aspirin induced chromosome aberrations in cultured human fibroblasts.^[2]

Carcinogenicity

Administration of aspirin in the feed of rats for 68 weeks was not carcinogenic.[2] However, it is noted that a modern carcinogenicity study would typically last for 104 weeks, limiting the value of this older study.[2]

Reproductive and Developmental Toxicology

Aspirin and other salicylates have shown significant reproductive and developmental toxicity in preclinical models.

- Fertility: Aspirin has been shown to inhibit ovulation in rats.[2]
- Embryofetal Development (Teratogenicity): This is the most significant preclinical finding for aspirin.
 - Studies in rodents have demonstrated that salicylates are teratogenic when administered during early gestation.[2]
 - Specific malformations induced in rats include ventricular septal defects (VSDs) and midline defects.[4] In rabbits, diaphragmatic hernia, VSDs, and midline defects are observed.[4]
 - The timing of administration is critical. In single-dose studies in Sprague-Dawley rats, these malformations were induced when aspirin was given on gestational days (GD) 9 and 10, with VSDs also noted after treatment on GD 11.[4]
 - Doses used in these studies (e.g., 250 mg/kg/day in rats) are considerably higher than standard human therapeutic doses.[2][3]

Experimental Protocols and Methodologies

Detailed protocols are crucial for the interpretation and replication of toxicology studies. Below are representative methodologies for key study types.

Protocol: Rat Developmental Toxicity Study (Aspirin)

This protocol is based on studies designed to assess the teratogenic potential of aspirin.[4]

- Test System: Pregnant Sprague-Dawley (SD) or Wistar rats.

- Dose Administration: Oral gavage.
- Study Design (Multiple Dosing Paradigm):
 - Groups: Vehicle control group and at least three test groups (e.g., 50, 125, and 250 mg/kg/day).
 - Dosing Period: Gestational Day (GD) 6 to 17, covering the critical period of organogenesis.
- Study Design (Single Dosing Paradigm):
 - Groups: Vehicle control and multiple test groups with higher single doses (e.g., 250-1000 mg/kg).
 - Dosing Period: Single dose administered on a specific day, such as GD 9, 10, or 11.
- Endpoints and Observations:
 - Maternal: Daily clinical observations, body weight, food consumption, mortality.
 - At Term (GD 21): Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
 - Fetal: Each fetus is weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Protocol: Standard Genotoxicity Battery

This represents a typical workflow for assessing the genotoxic potential of a compound like codeine or aspirin.[\[12\]](#)

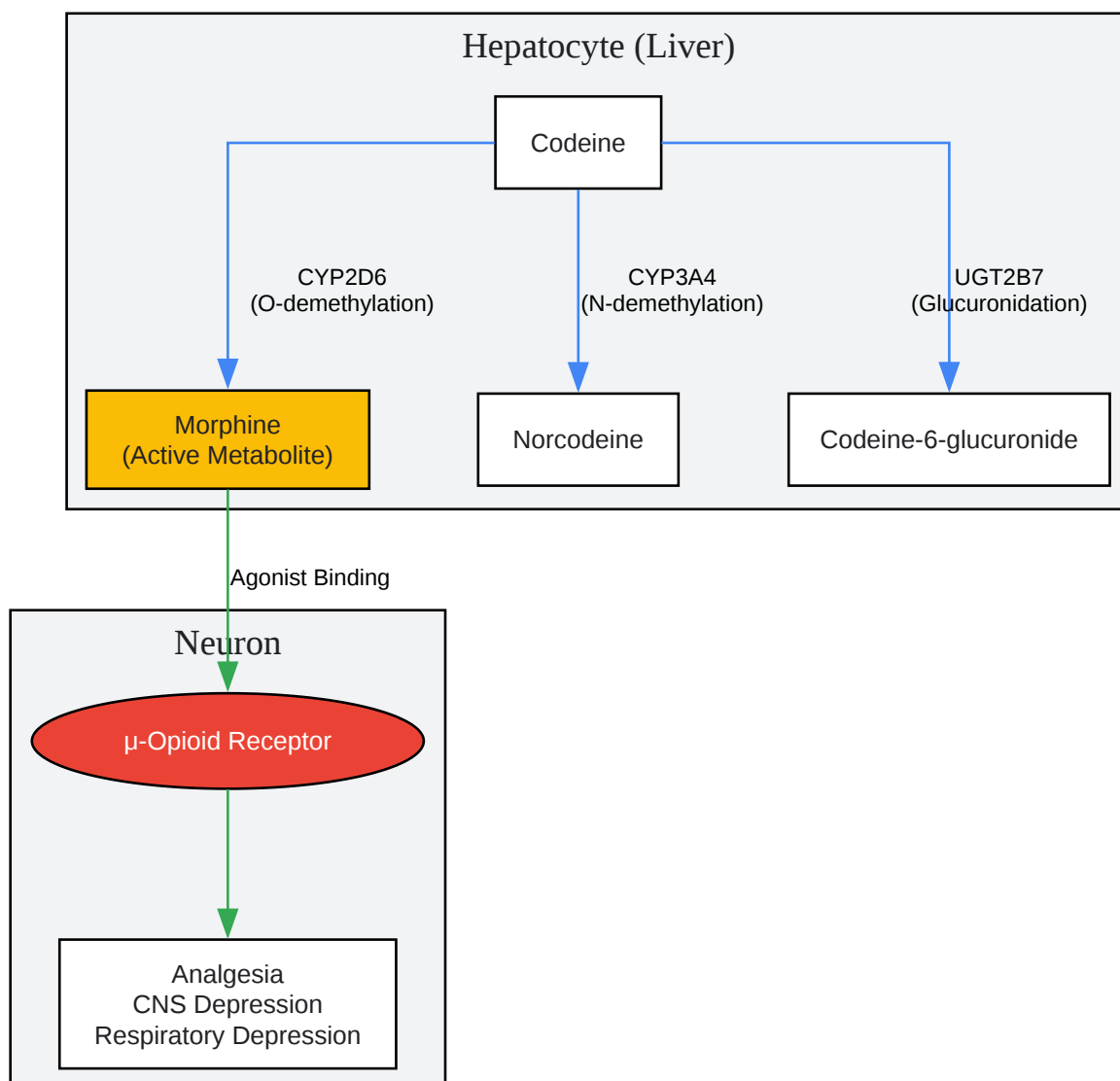
- In Vitro Gene Mutation Assay (Ames Test):
 - Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli*.
 - Methodology: Bacteria are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The

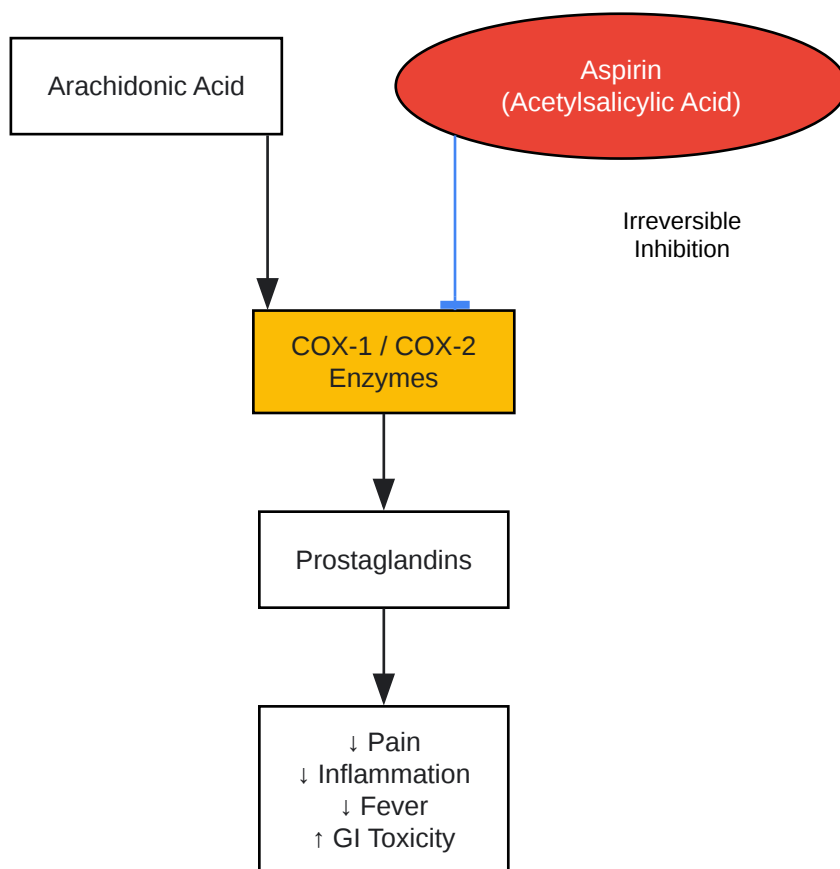
frequency of reverse mutations is measured.

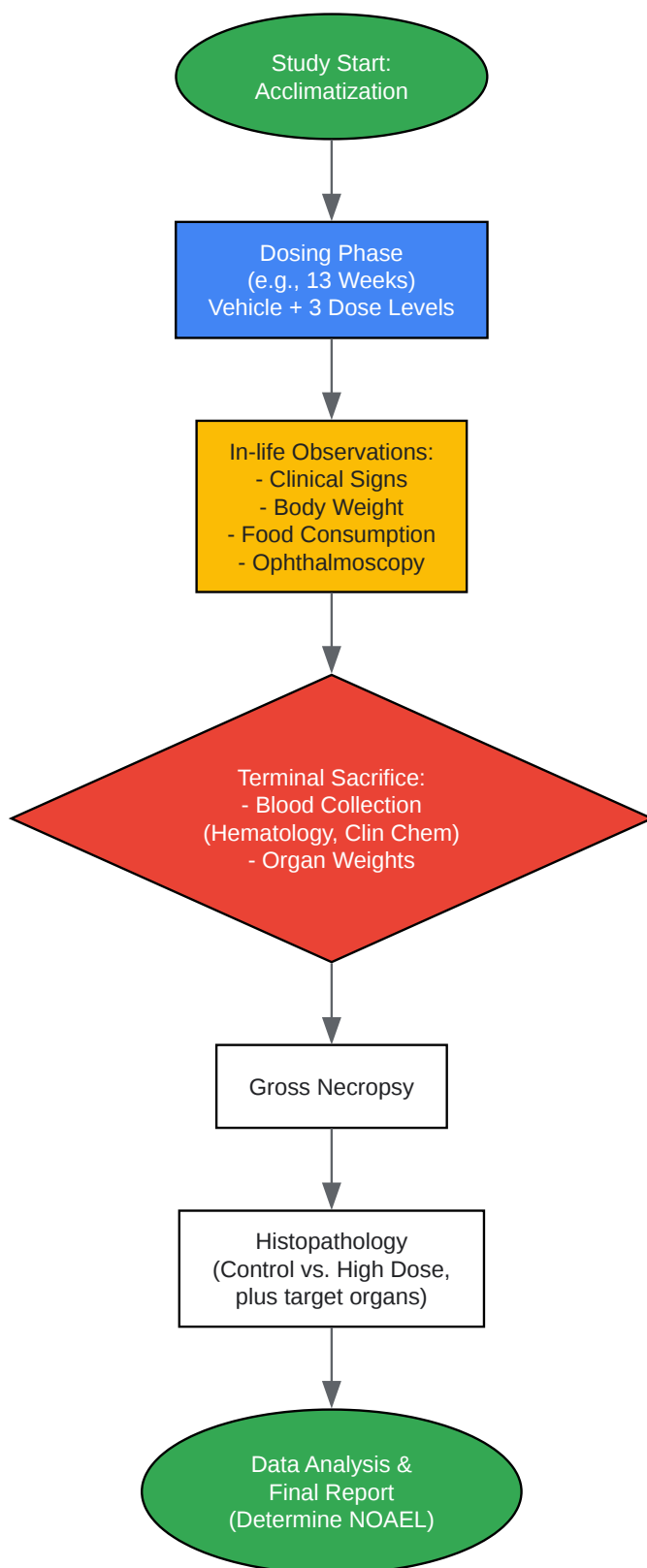
- In Vitro Chromosomal Aberration Assay:
 - Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
 - Methodology: Cells are exposed to the test article for a short duration. Following exposure and a recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations.
- In Vivo Micronucleus Test (Rodent):
 - Test System: Mice or rats.
 - Methodology: Animals are administered the test compound (typically one to three times). Bone marrow is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are fragments of chromosomes left behind after cell division.

Mechanistic Pathways and Workflows

Visualizing the mechanisms of action and experimental designs aids in understanding the toxicological data.







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